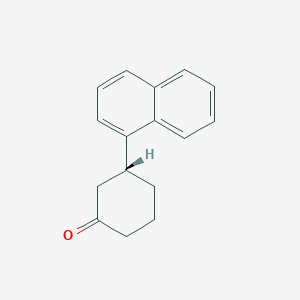

(R)-3-(Naphthalen-1-yl)cyclohexanone

Description

Structure

3D Structure

Properties

CAS No. |

479586-35-1 |

|---|---|

Molecular Formula |

C16H16O |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

(3R)-3-naphthalen-1-ylcyclohexan-1-one |

InChI |

InChI=1S/C16H16O/c17-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-2,4-6,9-10,13H,3,7-8,11H2/t13-/m1/s1 |

InChI Key |

AUCXEQITWZQJIC-CYBMUJFWSA-N |

Isomeric SMILES |

C1C[C@H](CC(=O)C1)C2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

C1CC(CC(=O)C1)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 3 Naphthalen 1 Yl Cyclohexanone and Analogues

Enantioselective Synthesis Strategies

Asymmetric Organocatalysis in Chiral Cyclohexanone (B45756) Construction

Asymmetric organocatalysis has emerged as a powerful platform for the synthesis of chiral molecules, offering a complementary approach to traditional metal-based catalysis. The use of small organic molecules as catalysts provides a number of advantages, including operational simplicity, low toxicity, and the ability to perform reactions under mild conditions. In the context of chiral cyclohexanone synthesis, several organocatalytic strategies have been developed to achieve high levels of enantioselectivity and diastereoselectivity.

The combination of chiral primary-tertiary diamines and a Brønsted acid has been shown to be an effective catalytic system for a variety of asymmetric transformations, including aldol (B89426) and Michael reactions. nih.govnih.gov This catalytic system operates through the formation of a chiral enamine intermediate from the ketone substrate and the primary amine of the catalyst. The Brønsted acid serves to activate the electrophile and to facilitate catalyst turnover.

In the context of synthesizing 3-substituted cyclohexanones, this methodology can be applied to the asymmetric Michael addition of cyclohexanone to various electrophiles. While a direct application to the synthesis of (R)-3-(Naphthalen-1-yl)cyclohexanone is not extensively documented, the principle can be illustrated by the reaction of cyclohexanone with other Michael acceptors. The chiral environment created by the diamine-acid complex directs the approach of the electrophile to the enamine, leading to the formation of a new carbon-carbon bond with high stereocontrol. For instance, chiral primary amines have been shown to catalyze the direct vinylogous Michael addition of β-substituted cyclohexenone derivatives to nitroalkenes with high diastereo- and enantioselectivity, demonstrating the potential for functionalization at the γ-position. nih.gov

| Catalyst System | Reaction Type | Substrates | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| L-phenylalanine derived diamine/TfOH | Cross-aldol | Aldehydes | up to 97 | up to 24:1 (syn/anti) | 87 (syn) |

| Cinchona alkaloid-derived primary amine | Vinylogous Michael Addition | β-substituted cyclohexenone, nitroalkenes | High | High | High |

This table presents representative data for reactions catalyzed by chiral primary-tertiary diamine-Brønsted acid systems, illustrating their effectiveness in asymmetric synthesis.

Bifunctional thiourea (B124793) organocatalysts, which possess both a hydrogen-bond donating thiourea moiety and a Brønsted basic amine group, have proven to be highly effective in a range of asymmetric reactions. nih.gov In the Michael addition of cyclohexanone to nitroolefins, the thiourea group activates the nitroalkene by forming hydrogen bonds with the nitro group, while the amine group activates the cyclohexanone by forming an enamine intermediate. This dual activation strategy leads to a highly organized transition state, resulting in excellent stereocontrol.

This methodology is directly applicable to the synthesis of 3-arylcyclohexanone derivatives. By employing a chiral thiourea catalyst, the conjugate addition of cyclohexanone to a nitroalkene such as 1-(2-nitrovinyl)naphthalene (B1234571) would proceed enantioselectively. Subsequent transformation of the nitro group would yield the desired this compound. Studies have shown that these reactions can achieve high yields, diastereoselectivities, and enantioselectivities for a variety of aryl and alkyl nitroolefins. researchgate.netmdpi.com

| Catalyst | Michael Acceptor | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| (R,R)-DPEN-based thiourea | Nitrostyrene (B7858105) | 95 | 95:5 | 98 |

| Pyrrolidine-thiourea | β-Nitrostyrene | 93 | >99:1 | 90 |

| Pyrrolidine-thiourea | (E)-1-nitro-3-phenylprop-1-ene | 85 | >99:1 | 96 |

This table showcases the high efficiency of bifunctional thiourea catalysts in the asymmetric Michael addition of cyclohexanone to various nitroalkenes. researchgate.netmdpi.com

The combination of chiral anion phase-transfer (CAPT) catalysis and enamine catalysis represents a powerful strategy for the asymmetric functionalization of ketones. nih.govnih.gov This dual catalytic system has been successfully applied to the asymmetric fluorination of α-branched cyclohexanones. thieme-connect.com In this approach, a chiral phosphate (B84403) anion acts as a phase-transfer catalyst, bringing the electrophilic fluorinating agent (e.g., Selectfluor) into the organic phase as a chiral ion pair. Simultaneously, a chiral amine catalyst activates the cyclohexanone via enamine formation. The subsequent reaction between the chiral enamine and the chiral electrophile-anion pair proceeds with high enantioselectivity. nih.govnih.gov

While this method is demonstrated for fluorination, the underlying principle of using a chiral anion to control the stereochemical outcome of a reaction involving a cyclohexanone enamine is applicable to other transformations. For instance, enantioselective Heck-Matsuda arylations have been achieved through chiral anion phase-transfer of aryl diazonium salts, providing a potential route for the direct asymmetric arylation of cyclohexene (B86901) derivatives. nih.gov This could be a viable pathway for the synthesis of 3-aryl cyclohexanones.

| Catalyst System | Reaction Type | Substrates | Yield (%) | Enantiomeric Excess (ee, %) |

| Chiral Phosphoric Acid / Protected Amino Acid | Asymmetric Fluorination | α-Phenylcyclohexanone, Selectfluor | 61 | 90 |

| Pd(0) / Chiral Anion | Heck-Matsuda Arylation | Cyclohexene, Aryl Diazonium Salt | High | High |

This table provides examples of the application of chiral anion phase-transfer catalysis in the asymmetric functionalization of cyclohexanone derivatives. nih.govnih.gov

The proline-catalyzed Mannich reaction is a classic organocatalytic transformation that allows for the direct, three-component reaction of a ketone, an aldehyde, and an amine to form a β-amino carbonyl compound. nih.gov (S)-proline catalyzes the reaction of cyclohexanone, formaldehyde (B43269), and aniline, for example, by first forming an enamine with cyclohexanone. This enamine then reacts with the imine formed in situ from formaldehyde and aniline. Theoretical studies have shown that the stereochemical outcome is controlled by the facial selectivity of the enamine addition to the imine. researchgate.netacs.org

This reaction provides a powerful method for introducing a nitrogen-containing functional group at the α-position of cyclohexanone with high stereocontrol. While not a direct route to 3-arylcyclohexanones, the resulting Mannich products can serve as versatile intermediates for further synthetic manipulations to achieve the target structure. For example, the amino group could be transformed or used to direct subsequent reactions to install the naphthalenyl group.

| Ketone | Aldehyde | Amine | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Cyclohexanone | p-Nitrobenzaldehyde | p-Anisidine | 72 | >20:1 | 96 |

| Acetone | p-Nitrobenzaldehyde | p-Anisidine | 50 | - | 94 |

| Cyclohexanone | Formaldehyde | Aniline | - | - | Major (S)-product |

This table illustrates the scope and efficiency of the proline-catalyzed three-component Mannich reaction. nih.govresearchgate.net

Covalent organic frameworks (COFs) are a class of porous crystalline polymers with well-defined structures that are emerging as promising platforms for heterogeneous catalysis. escholarship.org By incorporating chiral catalytic sites into the framework of a COF, it is possible to create highly active and recyclable heterogeneous catalysts for asymmetric transformations. nih.gov

For example, chiral COFs containing pyrrolidine (B122466) units have been successfully employed as catalysts in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, achieving high yields and enantioselectivities. escholarship.org The porous nature of the COFs allows for the diffusion of substrates to the active sites within the framework, while the chiral environment of the pores dictates the stereochemical outcome of the reaction. The application of chiral COFs to the synthesis of 3-aryl cyclohexanones is an active area of research, with the potential for developing highly efficient and sustainable catalytic systems. The integration of photoredox active moieties into COFs has also enabled photocatalytic asymmetric reactions. rsc.org

| COF Catalyst | Reaction Type | Substrates | Yield (%) | Enantiomeric Excess (ee, %) |

| L-HPP-TZ-NH | Asymmetric Aldol | Cyclohexanone, 4-Nitrobenzaldehyde | up to 97 | up to 83 |

| Triphenylamine-based 3D COF | Photocatalytic Asymmetric α-Alkylation | Aldehydes | Good | up to 94 |

This table highlights the performance of chiral covalent organic frameworks in asymmetric reactions involving cyclohexanone and other carbonyl compounds. escholarship.orgrsc.org

Transition Metal-Catalyzed Asymmetric Synthesis of Chiral Cyclohexanones

Transition metal catalysis represents a powerful tool for the construction of chiral molecules, offering pathways to complex structures with high levels of stereocontrol. nih.gov The metal center, coordinated by a chiral ligand, activates substrates and facilitates bond formation in a controlled three-dimensional environment, thereby inducing asymmetry in the final product. rsc.org

Palladium-catalyzed asymmetric cycloaddition reactions have emerged as an efficient method for constructing chiral six-membered rings. One notable strategy involves the generation of a palladium-mediated carbonylogous 1,4-dipole, which then undergoes a [4+2] cycloaddition with an acceptor. This approach circumvents the limitations of traditional Diels-Alder reactions, such as the need for moisture-sensitive silyloxy dienes.

In this methodology, an electron-deficient allylic carbonate can be used to generate a highly reactive palladium-mediated dipole. Supported by a chiral ligand, such as a C2-unsymmetric phosphoramidite, this dipole can react with various acceptors to produce highly functionalized chiral cyclohexanones. researchgate.netnih.gov This transformation is significant as it can forge multiple stereocenters, including quaternary ones, in a single, efficient step. nih.gov The development of this method provides a practical and versatile route to chiral cyclohexanone skeletons from readily available starting materials. researchgate.netnih.gov

The rhodium-catalyzed asymmetric 1,4-conjugate addition of organoboron reagents to cyclic enones is a cornerstone for the synthesis of β-substituted chiral ketones. This method is particularly valued for its use of air- and moisture-stable arylboronic acids as nucleophiles, offering an operational advantage over more sensitive organometallic reagents like organozincs or organomagnesium compounds. rsc.org

Pioneering work by Hayashi and others has demonstrated that chiral rhodium-diene complexes can catalyze the addition of arylboronic acids to various cyclic enones with exceptional yields and enantioselectivities. rsc.orgresearchgate.net For instance, the reaction of 2-cyclohexen-1-one (B156087) with phenylboronic acid, catalyzed by a Rh(acac)(C2H4)2/(S)-binap system, produces (S)-3-phenylcyclohexanone in high yield and with 97% enantiomeric excess (ee). researchgate.net The methodology has been successfully applied to a wide range of substrates, including those that form challenging all-carbon quaternary stereocenters. rsc.org The reaction conditions are generally mild, and the high levels of enantiocontrol make this a preferred method for synthesizing chiral cyclohexanone derivatives. researchgate.netresearchgate.net

| Enone Substrate | Arylboronic Acid | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 2-Cyclohexen-1-one | Phenylboronic acid | (S)-binap | High | 97 | researchgate.net |

| Chromone | Various Arylboronic acids | (R,R)-Ph-bod* | High | ≥97 | researchgate.net |

| 3-Alkynyl-2-en-1-one | Aryltitanates | (R)-segphos | High | up to 93 | researchgate.net |

Biocatalysis offers an environmentally benign and highly selective alternative to traditional transition-metal catalysis. The desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones using ene-reductases from the Old Yellow Enzyme (OYE) family is a powerful strategy for synthesizing chiral 4,4-disubstituted 2-cyclohexenones, which are direct precursors to chiral cyclohexanones.

This enzymatic process breaks the symmetry of the starting material to generate valuable quaternary stereocenters with outstanding enantioselectivities, often exceeding 99% ee. Ene-reductases such as OPR3 and YqjM have been shown to be highly effective for this transformation. The reaction proceeds via a biocatalytic desymmetrizing hydrogenation, where the chiral environment of the enzyme's active site dictates the stereochemical outcome. This approach has proven to be superior in both enantioselectivity and catalytic efficiency when compared to previously reported transition-metal-catalyzed methods. The resulting chiral enones can be further diversified through various chemical transformations while preserving the integrity of the newly formed stereocenter.

| Substrate (Aryl Group) | Enzyme | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Phenyl | YqjM | - | >99 | |

| 4'-Methoxyphenyl | OPR3 | 44 | 99 | |

| 4'-Methoxyphenyl | YqjM | 47 | >99 | |

| 3',4'-Dimethoxyphenyl | OPR3 | 63 | >99 | |

| 3',4'-Dimethoxyphenyl | YqjM | 97 | >99 |

Catalytic asymmetric hydrogenation is a highly efficient and atom-economical method for producing chiral amines from prochiral imines and enamines. When applied to substrates containing a naphthalene (B1677914) moiety, this reaction provides a direct route to chiral naphthalene-substituted amines, which are valuable building blocks. The reaction typically employs a transition metal complex, such as rhodium or palladium, with a chiral phosphine (B1218219) ligand.

While the direct asymmetric hydrogenation of a naphthalene ring itself is challenging, the hydrogenation of an associated imine or enamine function is well-established. For example, the partial reduction of a naphthalene ring has been observed during the attempted hydrogenation of a 2-naphthylindole, yielding a tetrahydronaphthylindoline with 90% ee, which suggests the capability of these catalytic systems to interact with and reduce carbocyclic aromatic rings under certain conditions. The success of these hydrogenations is highly dependent on the choice of catalyst, ligand, and reaction conditions to achieve high conversion and enantioselectivity.

The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings, and its asymmetric variant is crucial for accessing chiral polycyclic structures. Nickel(II) complexes bearing chiral ligands have been developed as effective catalysts for asymmetric Diels-Alder reactions. Chiral N,N'-dioxide ligands, often referred to as Feng ligands, when complexed with Ni(II), have proven particularly effective in catalyzing the reaction between various dienes and dienophiles with high yields and excellent stereocontrol.

For example, a chiral N,N'-dioxide/Ni(OTf)₂ complex has been successfully used in the asymmetric Diels-Alder reaction of cyclopentadiene (B3395910) with dienophiles such as 2,3-dioxopyrrolidines, affording the chiral bridged products in up to 97% yield and 97% ee. researchgate.net Similarly, these catalysts have been applied to inverse-electron-demand hetero-Diels-Alder reactions. rsc.org While these examples showcase the power of Ni(II) catalysis in asymmetric [4+2] cycloadditions, the direct application of this methodology to the synthesis of chiral naphthalene derivatives via a Diels-Alder strategy is a more specialized area. The general strategy often involves the benzannulation of functionalized aromatic substrates or cycloadditions with benzynes rather than a direct Diels-Alder reaction on a pre-existing aromatic ring. nih.gov

Biocatalytic Approaches for Enantioselective Transformations Relevant to Cyclohexanone and Naphthalene Scaffolds

Biocatalytic methods are increasingly recognized for their sustainability, high selectivity, and operation under mild conditions. For scaffolds like cyclohexanone and naphthalene, enzymes offer unique synthetic routes that are often difficult to achieve with traditional chemical catalysts.

As discussed previously (Section 2.1.2.3), ene-reductases are highly effective for the desymmetrization of cyclohexadienones to produce chiral cyclohexenones with exceptional enantiopurity. Beyond this, other enzymatic systems can perform selective transformations on these core structures. For instance, fungal peroxygenases can catalyze the aromaticity-breaking epoxidation of naphthalene. This reaction generates naphthalene epoxides, which are valuable chiral building blocks. These intermediates can then undergo nucleophilic ring-opening reactions to yield a variety of non-racemic trans-disubstituted cyclohexadiene derivatives, providing a novel and efficient pathway to complex chiral molecules that could serve as precursors for natural products. These examples highlight the expanding role of biocatalysis in providing efficient and stereoselective access to valuable chiral synthons based on cyclohexanone and naphthalene frameworks.

Enzyme-Mediated Hydrocyanation for Chiral Cyanohydrins

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. Enzyme-mediated catalysis, or biocatalysis, offers a powerful and environmentally benign approach to creating chiral molecules. One of the most established biocatalytic methods for generating stereocenters is the asymmetric hydrocyanation of aldehydes and ketones to produce chiral cyanohydrins. rsc.orgrsc.org These cyanohydrins are valuable synthetic intermediates that can be converted into a wide array of other functional groups, including α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols. researchgate.netdiva-portal.org

The key enzymes in this process are hydroxynitrile lyases (HNLs). rsc.org These enzymes catalyze the addition of hydrogen cyanide (HCN) to a carbonyl group with high enantioselectivity. researchgate.net HNLs are classified based on the stereochemistry of the cyanohydrin they produce; (R)-selective and (S)-selective HNLs are readily available, making it possible to access either enantiomer of the target cyanohydrin. rsc.orgresearchgate.net For instance, the (R)-HNL from bitter almonds (Prunus amygdalus, PaHNL) is frequently used for the synthesis of (R)-cyanohydrins from a variety of aldehyde substrates with excellent optical and chemical yields. researchgate.net

The general mechanism involves the enzyme's active site binding the carbonyl substrate in a specific orientation, exposing one of its prochiral faces to nucleophilic attack by cyanide. researchgate.net This controlled orientation ensures the high stereoselectivity of the reaction. The process is so efficient that it is considered a reliable and standard tool in both academic and industrial organic synthesis. rsc.orgrsc.org

While direct enzymatic hydrocyanation of 3-(naphthalen-1-yl)cyclohexanone would be a ketone substrate, the principles are well-established for aromatic aldehydes, which serve as structural analogues for the naphthalene moiety. The resulting chiral cyanohydrins are versatile building blocks for further chemical transformations. rsc.org

| Substrate (Aldehyde) | Enzyme (HNL) | Product Configuration | Enantiomeric Excess (ee) |

|---|---|---|---|

| Benzaldehyde | (R)-PaHNL | (R)-Mandelonitrile | up to 99% |

| Benzaldehyde | (S)-MeHNL (from Cassava) | (S)-Mandelonitrile | >98% |

| Various Aromatic Aldehydes | (R)-PaHNL | (R)-Cyanohydrins | High |

| α,β-Acetylenic Aldehydes | PaHNL or HbHNL | (R) or (S) | High |

Biotransformations in Combination with Chemical Reactions

The strategic integration of biocatalytic steps within multi-step chemical syntheses, often termed chemoenzymatic synthesis, leverages the high selectivity of enzymes and the broad scope of traditional organic reactions. taylorfrancis.com This approach is particularly valuable for the production of complex chiral molecules, where an enzyme can be used to establish a key stereocenter early in the synthetic route. taylorfrancis.com Biotransformations operate under mild conditions, minimizing the need for protecting groups and reducing waste, which aligns with the principles of green chemistry. taylorfrancis.com

In the context of synthesizing this compound analogues, a chemoenzymatic strategy could involve several approaches. For example, an HNL-catalyzed hydrocyanation of a naphthalene-containing aldehyde could furnish a chiral cyanohydrin. This intermediate could then be subjected to a series of conventional chemical reactions—such as hydrolysis, reduction, and cyclization—to construct the chiral cyclohexanone ring system. An elegant example from the literature demonstrates the combination of HNL catalysis with gold catalysis to synthesize functionalized 4-hydroxy-2-pyrrolines. rsc.org

Another powerful chemoenzymatic approach is the combination of enzymatic catalysis with multicomponent reactions (MCRs). MCRs allow for the rapid assembly of complex molecules from three or more starting materials in a single step. mdpi.com Enzymes can be integrated into MCRs to control the stereochemical outcome. For instance, lipases have been used to catalyze Mannich and Ugi reactions, creating new carbon-carbon and carbon-nitrogen bonds with defined stereochemistry. mdpi.com A hypothetical route could involve an enzyme-catalyzed MCR to assemble a chiral acyclic precursor containing the naphthalene moiety, which is then cyclized to the desired cyclohexanone scaffold via chemical methods.

These combined strategies highlight the synergy between biocatalysis and chemical synthesis, enabling efficient and selective access to chiral fine chemicals. taylorfrancis.com

Chiral Auxiliary-Mediated Syntheses and Deracemization

One of the most reliable and widely applied strategies in asymmetric synthesis is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgthieme-connect.de After the desired stereocenter has been created, the auxiliary is cleaved from the product and can often be recovered for reuse. wikipedia.org This method is highly effective because it transforms an enantioselective reaction into a diastereoselective one, where the separation of diastereomeric products is typically much easier than the separation of enantiomers. thieme-connect.de

Chiral auxiliaries have been successfully employed in a vast range of transformations, including alkylations, aldol reactions, conjugate additions, and Diels-Alder reactions. thieme-connect.deresearchgate.net The effectiveness of an auxiliary relies on its ability to create a sterically biased environment, forcing an incoming reagent to attack the substrate from a specific direction. Many of the most successful auxiliaries are derived from inexpensive, naturally occurring chiral molecules like camphor, amino acids, or carbohydrates. thieme-connect.deresearchgate.net

Oppolzer's sultam, a camphor-derived chiral auxiliary, is a powerful tool for controlling stereochemistry in a variety of carbon-carbon bond-forming reactions. wikipedia.org It is typically acylated and then subjected to reactions such as aldol additions, alkylations, or conjugate additions. researchgate.net The rigid, bicyclic structure of the sultam provides a well-defined chiral environment that effectively shields one face of the enolate derived from the acyl group, leading to high levels of diastereoselectivity.

In the synthesis of naphthalene-containing structures, Oppolzer's sultam can be used to direct the asymmetric introduction of a naphthalene group. For example, in a Michael addition reaction, a nucleophilic organonaphthyl reagent could be added to an α,β-unsaturated system attached to the sultam. The steric hindrance from the sultam would direct the addition to one face of the double bond, establishing the desired stereocenter. A notable application of Oppolzer's sultam is in the diastereoselective Baylis-Hillman reaction.

The synthesis of this compound could be envisioned via a conjugate addition of a naphthalene cuprate (B13416276) reagent to a chiral N-enoyl-camphorsultam derivative, which would form part of the cyclohexanone ring precursor. Following the key stereocenter-forming reaction, the auxiliary can be cleaved under mild conditions to yield the chiral carboxylic acid or a related functional group, which can then be elaborated to the final cyclohexanone product. orgsyn.org

| Reaction Type | Substrate | Reagent | Diastereoselectivity |

|---|---|---|---|

| Diels-Alder | N-Acryloyl Sultam | Cyclopentadiene | Excellent |

| Aldol Reaction | N-Propionyl Sultam | Aldehyde | High (anti or syn depending on Lewis acid) |

| Enolate Alkylation | N-Acyl Sultam Enolate | Alkyl Halide | High |

| Baylis-Hillman | N-Acryloyl Sultam | Aldehyde | High |

Evans' oxazolidinones are among the most successful and versatile chiral auxiliaries in asymmetric synthesis. researchgate.netrsc.orgresearchgate.net Derived from readily available chiral amino alcohols, these auxiliaries are typically attached to a carboxylic acid to form an N-acyloxazolidinone. researchgate.net Deprotonation of this imide generates a rigid Z-enolate that is chelated to the metal counterion (e.g., lithium or boron). The bulky substituent at the C4 position of the oxazolidinone ring (such as isopropyl or phenyl) effectively blocks one face of the enolate, directing electrophilic attack to the opposite face with high diastereoselectivity. rsc.orgfigshare.com

This methodology has been applied to a wide range of reactions, including asymmetric alkylations, aldol reactions, Michael additions, and cyclopropanations. rsc.orgsigmaaldrich.com For the synthesis of analogues of this compound, an Evans auxiliary could be employed in several ways. One strategy would involve the asymmetric conjugate addition of a naphthalenyl organometallic reagent to an α,β-unsaturated N-acyloxazolidinone. Alternatively, an asymmetric alkylation of an N-acyloxazolidinone enolate with a naphthalenylmethyl halide could establish the key stereocenter.

After the stereoselective bond formation, the auxiliary is readily cleaved under mild conditions (e.g., using lithium hydroperoxide or lithium hydroxide) to reveal the chiral carboxylic acid without racemization of the newly formed stereocenter. researchgate.net The reliability and high stereoselectivity offered by oxazolidinone auxiliaries make them a preferred choice, particularly in the early stages of drug discovery and development. rsc.orgresearchgate.net

| Reaction Type | Electrophile/Reagent | Key Feature | Diastereomeric Excess (de) |

|---|---|---|---|

| Alkylation | Alkyl Halides | Forms α-chiral carboxylic acids | Typically >95% |

| Aldol Reaction | Aldehydes | Forms syn-aldol adducts | Typically >98% |

| Michael Addition | α,β-Unsaturated Esters | Forms γ-chiral products | High |

| Diels-Alder | Dienes | Forms chiral cyclic adducts | >99% |

Naphthalene diimides (NDIs) are a class of electron-deficient aromatic compounds known for their chemical robustness, redox activity, and distinct photophysical properties. acs.org The synthesis of NDIs is typically straightforward, involving the condensation of 1,4,5,8-naphthalenetetracarboxylic acid dianhydride with primary amines. acs.org While extensively studied for applications in materials science, such as organic semiconductors and supramolecular assemblies, their use as chiral auxiliaries in the conventional sense is less common. acs.orgdoaj.org

However, chirality can be incorporated into NDI structures to create chiral molecules and materials. This can be achieved by attaching chiral amines to the imide positions or by creating planar chiral NDI-based cyclophanes. unige.chrsc.org These chiral NDIs are of interest for chiral recognition and sensing applications. unige.ch For example, chiral NDI cyclophanes have been synthesized and their racemic mixtures resolved by chiral HPLC. unige.ch The resulting enantiomers exhibit mirror-image circular dichroism (CD) spectra. unige.ch

In the context of supramolecular chemistry, achiral NDI derivatives have been shown to self-assemble into helical, chiral aggregates. researchgate.net While NDIs are not typically used to direct the stereochemical outcome of a reaction on an attached substrate in the same way as Oppolzer's sultam or Evans' oxazolidinones, the inherent chirality that can be built into their structures makes them important components in the field of chiral materials and recognition. doaj.org

Deracemization is an elegant process that converts a racemic mixture (a 50:50 mixture of two enantiomers) into a single, enantioenriched enantiomer, with a theoretical maximum yield of 100%. researchgate.net This strategy is highly attractive as it avoids discarding 50% of the material, a common issue in classical resolutions. Various strategies have been developed to achieve deracemization, often involving the temporary destruction and stereoselective reformation of the chiral center. researchgate.netresearchgate.net

For chiral cyclohexanones, particularly α-aryl cyclohexanones, photoredox catalysis has emerged as a promising deracemization method. chemrxiv.org A recent study describes the deracemization of cyclic α-aryl ketones mediated by a visible-light photocatalyst and a chiral phosphate base co-catalyst. chemrxiv.org The mechanism is believed to involve electron transfer to form a radical intermediate, which is then selectively protonated or deprotonated under the influence of the chiral catalyst to favor the formation of one enantiomer over the other. researchgate.netchemrxiv.org The stereoselectivity of such processes can be highly dependent on the properties of the photocatalyst and the reaction conditions. chemrxiv.org

Other deracemization approaches include crystallization-induced deracemization and methods using molecular recognition with chiral hosts. researchgate.netrsc.org Redox deracemization is another powerful strategy, where the stereocenter is oxidized to an achiral intermediate (e.g., an enolate or enol) and then asymmetrically reduced or protonated to regenerate the chiral center with high enantioselectivity. oaepublish.com These advanced methods provide efficient pathways to enantiomerically pure cyclic ketones from their readily available racemic forms. rsc.org

| Strategy | Substrate Type | Catalyst/Method | Key Principle |

|---|---|---|---|

| Photocatalytic | Cyclic α-Aryl Ketones | Photoredox catalyst + chiral base | Stereoselective proton transfer to an intermediate |

| Redox Deracemization | Triarylmethanes | Oxidation followed by asymmetric reduction | In situ generation of an achiral intermediate |

| Molecular Recognition | α-Substituted Cyclohexanones | Chiral host molecules | Selective complexation and equilibration |

| Light-Driven Catalysis | Secondary Alcohols | Chiral titanium catalyst | Photochemical dehydrogenation and asymmetric hydrogenation |

Table of Compounds Mentioned

| Compound Name | Role/Type |

|---|---|

| This compound | Target Molecule |

| Cyanohydrins | Chiral Intermediates |

| α-Hydroxy Acids | Synthetic Products from Cyanohydrins |

| β-Amino Alcohols | Synthetic Products from Cyanohydrins |

| Hydrogen Cyanide (HCN) | Reagent |

| 4-Hydroxy-2-pyrrolines | Synthetic Target |

| Oppolzer's Sultam / Camphorsultam | Chiral Auxiliary |

| Oxazolidinones (Evans' Auxiliaries) | Chiral Auxiliary |

| Naphthalene Diimides (NDI) | Functional Aromatic Compound / Chiral Material Component |

| 1,4,5,8-Naphthalenetetracarboxylic Acid Dianhydride | NDI Precursor |

| Benzaldehyde | Substrate Example |

| (R)-Mandelonitrile | Product Example |

Key Synthetic Reactions and Precursors

The synthesis of chiral cyclohexanone derivatives, including this compound, relies on a range of advanced asymmetric methodologies. These strategies are designed to control the stereochemistry at the C3 position of the cyclohexanone ring, yielding the desired (R)-enantiomer with high purity. Key reactions include carbon-carbon bond-forming strategies like Michael and aldol additions, as well as cycloadditions to construct the chiral cyclic framework. Further modifications through reductive amination and functional group interconversions allow for the synthesis of diverse analogues.

Asymmetric Michael Addition Reactions Involving Cyclohexanone and Naphthalene Moieties

Asymmetric Michael addition is a cornerstone for the formation of carbon-carbon bonds in organic synthesis. rsc.org In the context of synthesizing this compound, this reaction typically involves the conjugate addition of a cyclohexanone-derived nucleophile to a naphthalene-containing Michael acceptor. Organocatalysis has emerged as a powerful tool for this transformation, offering high enantioselectivity under mild conditions. mdpi.com

The general approach utilizes a chiral catalyst, often a primary or secondary amine derivative like a thiourea-based organocatalyst, to activate the cyclohexanone. mdpi.comresearchgate.net The catalyst reacts with cyclohexanone to form a chiral enamine intermediate. This enamine then attacks the Michael acceptor, such as a nitrostyrene derivative bearing a naphthalene group. The catalyst's chiral environment directs the enamine's approach to the acceptor, selectively forming one enantiomer of the product. The catalyst is regenerated upon hydrolysis of the resulting iminium ion. mdpi.com

Key to the success of this method is the dual activation provided by bifunctional catalysts. For instance, a thiourea catalyst can activate the nitroalkene acceptor through hydrogen bonding while the amine moiety forms the enamine nucleophile. mdpi.comresearchgate.net This cooperative action leads to high diastereoselectivity and enantioselectivity. Researchers have achieved high yields and excellent stereocontrol using this method for the addition of cycloketones to various α,β-unsaturated nitroalkenes. mdpi.com

| Catalyst | Michael Acceptor | Solvent | Yield (%) | diastereomeric ratio (syn/anti) | enantiomeric excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| (R,R)-DPEN-thiourea | trans-β-nitrostyrene | Toluene | 95 | 92:8 | 97 (syn) | mdpi.comresearchgate.net |

| (R,R)-DPEN-thiourea | (E)-1-(2-nitrovinyl)naphthalene | Toluene | 92 | 91:9 | 96 (syn) | mdpi.com |

| Primary amine-thiourea | trans-β-nitrostyrene | Water | 99 | >95:5 | 99 (syn) | mdpi.com |

Asymmetric Aldol Reactions with Cyclohexanone Substrates

The asymmetric aldol reaction is a fundamental C-C bond-forming reaction used to construct β-hydroxy carbonyl compounds, which are versatile precursors for chiral cyclohexanone derivatives. nih.gov Organocatalysis, particularly using the amino acid (S)-proline, has become a prototype for enamine-based catalysis in these reactions. mdpi.com Proline is effective because it is a bifunctional catalyst that is stable, inexpensive, and readily available. mdpi.com

In a typical reaction, proline catalyzes the condensation between cyclohexanone and an aldehyde. slideshare.net The mechanism involves the formation of an enamine intermediate from cyclohexanone and the secondary amine of proline. This enamine then attacks the aldehyde. The carboxylic acid group of proline is believed to participate in the transition state, activating the aldehyde and controlling the stereochemistry of the newly formed stereocenters. nih.gov While this reaction does not directly produce 3-substituted cyclohexanones, the resulting aldol adducts can be chemically transformed into the desired structures.

The choice of solvent is critical, with dipolar aprotic solvents like DMSO often used. mdpi.com However, recent studies have shown that mixtures of water and methanol (B129727) can also be highly effective, sometimes leading to higher enantioselectivity, although with potentially lower conversion rates. mdpi.comresearchgate.net The reaction conditions, including the ratio of ketone to aldehyde, can be optimized to improve yields and stereoselectivity. mdpi.com

| Aldehyde | Catalyst | Solvent | Yield (%) | diastereomeric ratio (anti/syn) | enantiomeric excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| p-Nitrobenzaldehyde | (S)-Proline | DMSO | 68 | 99:1 | 96 | nih.gov |

| Benzaldehyde | (S)-Proline | MeOH/H₂O (2:1) | 90 | 95:5 | 99 | mdpi.com |

| 3-Nitrobenzaldehyde | Amphiphilic Proline Derivative | W/O Emulsion | 98 | 92:8 | 98 |

Reductive Amination Strategies for Cyclohexanone Derivatives

Reductive amination is a powerful method for converting ketones into amines, a key transformation for creating analogues of this compound. Asymmetric reductive amination allows for the synthesis of chiral amines with high enantiomeric purity. rsc.org This is particularly relevant in pharmaceutical chemistry, where chiral amines are prevalent structural motifs. rsc.orgwhiterose.ac.uk

The process can be achieved using chemical or biological catalysts. Biocatalytic routes, employing enzymes such as amine transaminases (ATAs), have gained significant attention as a sustainable alternative. rsc.org ATAs can catalyze the synthesis of chiral amines from ketones with excellent enantioselectivity under mild reaction conditions. rsc.orgnih.gov The enzyme facilitates the transfer of an amino group from an amine donor (like isopropylamine) to the ketone substrate.

Challenges in biocatalytic transamination, such as unfavorable reaction thermodynamics and enzyme stability, are being addressed through strategies like enzyme immobilization and the use of continuous flow reactors. rsc.orgnih.gov Chemical methods often involve the formation of an imine from the ketone and an amine, followed by asymmetric hydrogenation using a chiral metal catalyst, such as those based on iridium or rhodium. asynt.com

Cycloaddition Reactions in the Construction of Chiral Cyclic Systems

Cycloaddition reactions provide a powerful and atom-economical route to construct cyclic systems with a high degree of stereocontrol. wiley-vch.de The Diels-Alder reaction, a [4+2] cycloaddition, is the most prominent example and is widely used to form six-membered rings like the cyclohexene core, which can be readily converted to a cyclohexanone. libretexts.orgnih.govlibretexts.org

In an asymmetric Diels-Alder reaction, a chiral catalyst, which can be a Lewis acid or an organocatalyst, is used to control the facial selectivity of the approach of the diene and the dienophile. researchgate.netprinceton.edu This strategy allows for the creation of multiple stereocenters in a single step. nih.gov For instance, chiral imidazolidinones have been successfully used as organocatalysts to activate α,β-unsaturated ketones (dienophiles) towards reaction with various dienes, yielding chiral cyclohexenyl ketones with high enantioselectivity. princeton.edu

Beyond the [4+2] cycloaddition, other higher-order cycloadditions, such as [3+3] and [8+2] reactions, have been developed to access different ring sizes and substitution patterns. rsc.orgrsc.org These organocatalytic methods expand the toolkit for synthesizing complex chiral cyclic and heterocyclic compounds from simple starting materials. rsc.orgnih.gov The choice of diene, dienophile, and catalyst system determines the structure and stereochemistry of the resulting cyclic product. libretexts.orgmdpi.com

| Diene | Dienophile | Catalyst | Yield (%) | endo/exo ratio | enantiomeric excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Isoprene | Methyl vinyl ketone | Chiral Imidazolidinone | 86 | 25:1 | 90 | princeton.edu |

| Cyclopentadiene | (E)-3-Penten-2-one | Chiral Imidazolidinone | 78 | >100:1 | 92 | princeton.edu |

| 1,3-Butadiene | Maleic Anhydride | (Thermal) | High | endo favored | (Achiral) | cerritos.edu |

Emerging Methodologies in Flow Chemistry for Chiral Synthesis

Continuous flow chemistry is rapidly emerging as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), including chiral molecules. rsc.orgacs.orgcapes.gov.br This approach offers significant advantages over traditional batch processing, such as enhanced safety, precise control over reaction parameters (temperature, pressure, and time), improved scalability, and higher productivity. nih.govacs.orgjst.org.in

Many of the key asymmetric reactions discussed previously, including Michael additions, aldol reactions, and hydrogenations, have been successfully adapted to continuous flow systems. nih.govresearchgate.net This is often achieved by using immobilized or solid-supported catalysts packed into a column or reactor. thieme-connect.de The starting materials are continuously pumped through the reactor, where they interact with the catalyst and are converted into the product, which is then collected downstream. nih.govacs.org

This methodology allows for the efficient use and recycling of expensive chiral catalysts and can simplify purification processes. nih.gov Furthermore, flow chemistry enables the "telescoping" of multiple reaction steps into a single, uninterrupted sequence without the need to isolate intermediates. nih.govacs.org For instance, a chiral intermediate can be synthesized in one flow reactor and passed directly into a second reactor for a subsequent transformation. acs.org The integration of flow chemistry with other enabling technologies like photochemistry or electrochemistry is expanding the possibilities for automated and efficient synthesis of complex chiral compounds. acs.org

Stereochemical Control and Analysis in the Synthesis of R 3 Naphthalen 1 Yl Cyclohexanone

Strategies for Diastereoselective Control in Cyclohexanone (B45756) Ring Systems

Diastereoselective control in the formation of substituted cyclohexanone rings is a cornerstone of stereocontrolled synthesis. nih.gov The goal is to favor the formation of one diastereomer over all other possibilities. A powerful strategy for achieving this is through cascade reactions, such as the Michael-aldol domino reaction, which can rapidly construct complex carbocyclic scaffolds with high diastereoselectivity. nih.govbeilstein-journals.org These reactions often proceed with excellent control over the relative stereochemistry of newly formed chiral centers. nih.gov

Another key approach is the conjugate addition of nucleophiles to cyclic enones. nih.govdocumentsdelivered.comcaltech.edu The stereochemical outcome of these additions can be influenced by various factors, including the nature of the nucleophile, the catalyst, and the reaction conditions. For instance, the use of chiral auxiliaries or catalysts can direct the incoming nucleophile to a specific face of the enone, leading to high levels of diastereoselectivity. documentsdelivered.com Furthermore, intramolecular reactions, such as the 6-endo-trig cyclization, can exhibit high diastereoselectivity due to the geometric constraints of the transition state. beilstein-journals.org

The choice of catalyst and reaction conditions plays a pivotal role in directing the diastereochemical outcome. For example, in certain annulation reactions, the use of a specific base catalyst can lead to the formation of a single diastereomer. nih.gov Similarly, in hydrophosphination reactions of acyl bicyclobutanes, the selection of a copper(I) or copper(II) catalytic system can lead to different regioisomers with high diastereoselectivity. nih.gov

Principles of Enantioselectivity and Chiral Induction

Enantioselectivity refers to the preferential formation of one enantiomer over its mirror image. wikipedia.org A fundamental principle for achieving this is chiral induction, where a chiral entity, such as a catalyst, reagent, or auxiliary, influences the stereochemical course of a reaction. researchgate.net

Asymmetric catalysis is a highly efficient method for achieving enantioselectivity, where a small amount of a chiral catalyst can generate a large quantity of an enantioenriched product. orgsyn.org Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for a wide range of enantioselective transformations, including the synthesis of functionalized cyclohexanones. researchgate.netnih.gov For instance, chiral bifunctional organocatalysts can effectively catalyze aldol-cyclization reactions to produce 3-substituted isoindolinones with high enantioselectivities. nih.gov

Another widely used strategy is the asymmetric conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. nih.govcaltech.eduorgsyn.org Chiral ligands complexed to metal catalysts, such as palladium or copper, can create a chiral environment that directs the nucleophile to attack one face of the enone preferentially. nih.govcaltech.eduorgsyn.org This approach has been successfully employed in the enantioselective construction of all-carbon quaternary stereocenters. nih.govcaltech.edu

The following table summarizes some key strategies for achieving enantioselectivity:

| Strategy | Description |

| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. Examples include organocatalysis and transition metal catalysis with chiral ligands. |

| Chiral Auxiliaries | A chiral moiety is temporarily attached to the substrate to direct the stereochemical course of a reaction. The auxiliary is removed in a subsequent step. |

| Chiral Reagents | Use of a stoichiometric amount of a chiral reagent to induce stereoselectivity. |

Conformational Analysis of the Cyclohexanone Ring System in Chiral Derivatives

The stereochemical outcome of reactions involving cyclohexanone derivatives is intimately linked to the conformational preferences of the six-membered ring. wikipedia.org The cyclohexane (B81311) ring is not planar and primarily adopts a chair conformation to minimize angle and torsional strain. wikipedia.orglibretexts.org

Chair and Half-Chair Conformations in Reaction Pathways

The chair conformation is the most stable arrangement for a cyclohexane ring. wikipedia.orgmasterorganicchemistry.com In this conformation, substituents can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. wikipedia.orgyoutube.com The interconversion between two chair conformations, known as a ring flip, proceeds through higher-energy intermediates, including the twist-boat and the half-chair conformations. wikipedia.orgmasterorganicchemistry.com

The half-chair conformation is a key transition state in many reactions of cyclohexene (B86901) derivatives. youtube.com It is less stable than the chair conformation due to increased angle and torsional strain. libretexts.org However, its geometry is crucial for understanding the stereochemical course of reactions such as nucleophilic additions to cyclohexenones. youtube.com The approach of a nucleophile can lead to either a twist-boat or a twist-chair transition state, with the latter often being lower in energy. youtube.com

Influence of Steric Hindrance on Stereoselectivity

Steric hindrance plays a critical role in determining the stereoselectivity of reactions involving cyclohexanone rings. researchgate.net Larger substituents preferentially occupy the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial substituents. lumenlearning.comlibretexts.org This preference can dictate the facial selectivity of a reaction, as the less hindered face of the ring will be more accessible to incoming reagents. youtube.com

In nucleophilic additions to the carbonyl group, the trajectory of the incoming nucleophile is influenced by the steric bulk of the substituents on the ring. weebly.com Attack from the axial direction is often hindered by the axial hydrogens at the C3 and C5 positions. weebly.com Consequently, smaller nucleophiles may favor axial attack to place the resulting hydroxyl group in the equatorial position, while larger nucleophiles may be forced to attack from the less hindered equatorial face. weebly.com The balance between steric hindrance and electronic effects ultimately determines the stereochemical outcome. researchgate.netpku.edu.cn

Stereochemical Outcome in Nucleophilic Addition to Cyclohexanone Carbonyls

The addition of a nucleophile to the carbonyl group of a cyclohexanone derivative creates a new stereocenter. The stereochemical outcome of this process is governed by a combination of steric and electronic factors. researchgate.netacs.org The geometry of the carbonyl group is planar, allowing for nucleophilic attack from either the top or bottom face. weebly.com

In an unsubstituted cyclohexanone, the two faces are equivalent. However, in a substituted cyclohexanone like (R)-3-(naphthalen-1-yl)cyclohexanone, the presence of the bulky naphthalenyl group creates a diastereotopic environment. The approach of a nucleophile is influenced by the conformational preference of this substituent. To minimize steric interactions, the naphthalenyl group will predominantly occupy an equatorial position. This conformational bias renders the two faces of the carbonyl group unequal, leading to preferential attack from the less sterically hindered face.

The Cieplak model provides a framework for understanding the stereoselectivity of nucleophilic additions. researchgate.net It posits that the transition state is stabilized by electron donation from adjacent σ-bonds into the forming σ* orbital of the new bond. researchgate.net This model, along with considerations of steric hindrance, helps to rationalize the observed stereochemical outcomes in a variety of nucleophilic addition reactions to cyclohexanones. researchgate.netacs.org

Determination of Absolute and Relative Configurations

Determining the precise three-dimensional arrangement of atoms, known as the absolute configuration, is crucial for characterizing chiral molecules. wikipedia.org The relative configuration describes the spatial relationship between different stereocenters within the same molecule.

Several methods are employed to determine the absolute and relative configurations of chiral cyclohexanone derivatives:

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a crystalline compound. wikipedia.orgpurechemistry.org It provides a precise three-dimensional map of the atomic positions in the crystal lattice. purechemistry.org

Chiroptical Methods: Techniques such as optical rotatory dispersion (ORD) and circular dichroism (CD) are powerful tools for studying the stereochemistry of chiral molecules in solution. thieme-connect.de The sign and magnitude of the Cotton effect in a CD spectrum can often be correlated with the absolute configuration of the molecule. thieme-connect.de

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light and has become a reliable method for determining the absolute configuration of chiral molecules in solution. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is not a primary method for determining absolute configuration, it is invaluable for establishing the relative configuration of diastereomers. Techniques such as the Nuclear Overhauser Effect (NOE) can provide information about the through-space proximity of different protons, which can be used to deduce their relative stereochemistry.

The combination of these techniques provides a comprehensive picture of the stereochemical identity of molecules like this compound.

Mechanistic Investigations of Reactions Involving R 3 Naphthalen 1 Yl Cyclohexanone Precursors and Analogues

Elucidation of Reaction Pathways in Asymmetric Transformations

The primary goal of elucidating reaction pathways in asymmetric synthesis is to understand how a chiral catalyst or auxiliary directs the formation of one enantiomer over another. For precursors and analogues of (R)-3-(naphthalen-1-yl)cyclohexanone, this involves detailed studies of various reaction types, including oxidations, reductions, and carbon-carbon bond-forming reactions.

Asymmetric Baeyer–Villiger (BV) oxidation, for instance, provides a method to convert 3-substituted cycloketones into chiral lactones, but controlling both regioselectivity and stereoselectivity is a significant challenge. nih.govrsc.org Studies using chiral N,N′-dioxide/Sc(III) catalysts have demonstrated that flexible and adjustable catalysts play a critical role in the chiral recognition of substrates. nih.govrsc.org The reaction pathway is influenced by stereoelectronic control exerted by the catalyst, which modulates the migratory aptitude of the substrate. nih.gov

Computational studies complement experimental work by mapping out potential reaction pathways and identifying the most energetically favorable routes. researchgate.net These theoretical investigations are vital for understanding aspects of asymmetric reactions that are not easily observed experimentally, such as the precise structure of transition states. researchgate.net For instance, in the context of cycloaddition reactions, computational analysis can reveal whether a reaction proceeds through a concerted, stepwise, or diradical pathway, providing clarity on the mechanism that dictates the final product's stereochemistry. mdpi.com

Identification and Characterization of Reaction Intermediates

The transient species formed during a chemical reaction, known as intermediates, are central to defining the reaction mechanism. Their identification and characterization, whether through direct spectroscopic observation or indirect methods, are critical for a complete mechanistic picture.

Radical intermediates, species with unpaired electrons, are highly reactive and often involved in photochemical reactions or processes initiated by radical starters. The photochemistry of cyclohexanone (B45756), for example, is known to proceed via radical intermediates. researchgate.net Upon photoexcitation, the primary process for the majority of reactive trajectories is the ring-opening of the cyclohexanone via C-Cα cleavage, which forms a biradical intermediate. researchgate.net This intermediate can then undergo further reactions to form various photoproducts. researchgate.net

In other contexts, radical intermediates can be deliberately generated and trapped. For example, the reaction of in situ generated 1,2-cyclohexadiene (a strained analogue) with the stable radical (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) is proposed to proceed through a monoradical intermediate. nih.gov This initial adduct can then react further, highlighting how radical species can be key intermediates even in non-photochemical transformations. nih.gov The chemoselectivity of radical reactions allows for the functionalization of complex molecules in the presence of sensitive functional groups. nih.gov

Zwitterionic intermediates, which contain both a positive and a negative formal charge, are often proposed in polar reactions, particularly in certain types of cycloadditions. While many [3 + 2] cycloadditions are considered concerted, some proceed through a stepwise mechanism involving a zwitterionic intermediate, especially when influenced by polar interactions between reactants, a polar solvent, or substituents that can stabilize ionic centers. mdpi.com

For example, the reaction between certain nitrones and nitroalkenes has been shown to proceed via a zwitterionic intermediate, which is a key step in the formation of the final isoxazolidine (B1194047) product. mdpi.com However, DFT calculations for other [3 + 2] cycloaddition reactions, such as between C-arylnitrones and a perfluorinated alkene, have indicated a one-step mechanism, with attempts to locate a zwitterionic intermediate being unsuccessful. mdpi.com This underscores that the existence of a zwitterionic pathway is highly dependent on the specific reactants and conditions.

Enamine and imine intermediates are fundamental to the field of organocatalysis, particularly in reactions catalyzed by chiral secondary and primary amines, respectively. libretexts.orgnih.gov When a ketone like cyclohexanone reacts with a chiral secondary amine, it forms a nucleophilic enamine intermediate. semanticscholar.orgmasterorganicchemistry.com This enamine can then react with an electrophile, and subsequent hydrolysis releases the functionalized product and regenerates the catalyst. masterorganicchemistry.com The stereochemistry of the product is directed by the chiral catalyst, which creates a specific steric environment around the enamine.

Similarly, reaction with a primary amine generates an imine, which can be protonated to form an iminium ion. nih.govlibretexts.org This activation strategy lowers the LUMO of an α,β-unsaturated carbonyl compound, making it more susceptible to nucleophilic attack in reactions like Michael additions or Diels-Alder cycloadditions. core.ac.uk Mechanistic studies have confirmed the formation of imine intermediates in cooperative enamine-Brønsted acid catalysis, with the intermediate being isolated and confirmed by X-ray crystallography in some cases. semanticscholar.org

The table below summarizes key characteristics of these reaction intermediates.

| Intermediate Type | Key Characteristics | Typical Reactions |

| Radical | Contains one or more unpaired electrons; highly reactive. | Photochemical reactions, radical additions, cyclizations. researchgate.net |

| Zwitterionic | Contains both positive and negative formal charges on different atoms. | Stepwise [3 + 2] cycloadditions, polar reactions. mdpi.com |

| Enamine/Imine | Formed from ketones/aldehydes and secondary/primary amines. libretexts.org | Organocatalytic Michael additions, aldol (B89426) reactions, Diels-Alder reactions. uva.escore.ac.uk |

Kinetic Studies and Rate-Determining Steps

For instance, in the asymmetric deprotonation of cyclohexene (B86901) oxide by a chiral lithium amide, kinetic studies showed the reaction to be first order with respect to both the substrate and the catalyst. researchgate.net This finding was crucial in concluding that the rate-limiting activated complex involves one molecule of the epoxide and a dimeric form of the lithium amide catalyst. researchgate.net

In organocatalyzed reactions, such as the Diels-Alder reaction using imidazolidinone catalysts, kinetic investigations can distinguish between possible rate-determining steps. For example, if the formation of the iminium ion intermediate is the slow step, the reaction rate would be independent of the concentration of the diene. core.ac.uk Conversely, if the cycloaddition itself is rate-determining, the reaction would be first order in all components (catalyst, dienophile, and diene). core.ac.uk Such studies have highlighted the critical role of acid co-catalysts in affecting the reaction rate by influencing the extent and reactivity of iminium formation. core.ac.uk

The following table presents hypothetical rate data to illustrate how the rate-determining step is investigated.

| Experiment | [Cyclohexanone Analogue] (M) | [Electrophile] (M) | [Catalyst] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.01 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.01 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.01 | 1.0 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.02 | 2.0 x 10⁻⁵ |

In this hypothetical example, the rate doubles when the concentration of the cyclohexanone analogue or the catalyst is doubled, but is unchanged when the electrophile concentration is doubled. This suggests a rate law of Rate = k[Cyclohexanone Analogue][Catalyst], indicating the reaction involving the cyclohexanone and catalyst is the rate-determining step, and the electrophile is involved in a subsequent, faster step.

Transition State Analysis and Energy Profiles

Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), provides a molecular-level understanding of how reactions occur. researchgate.net By calculating the energy of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile reveals the activation energy barriers for different pathways and helps explain the origins of chemo-, regio-, and stereoselectivity. researchgate.net

For reactions involving substituted cyclohexanones, transition state models can explain observed stereoselectivities. For example, in the reduction of substituted cyclohexanones, transition state theory is used to rationalize why one diastereomer is formed preferentially. researchgate.net Computational models of asymmetric reactions can pinpoint the specific non-covalent interactions (e.g., hydrogen bonding, steric repulsion) between the substrate and the chiral catalyst in the transition state that are responsible for enantioselectivity. researchgate.netresearchgate.net

In the Baeyer-Villiger oxidation of 3-substituted cyclohexanones, theoretical calculations have supported experimental findings that the catalyst structure directly influences the transition state, thereby controlling the reaction's outcome. nih.gov Similarly, DFT models have been used to rationalize the stereochemical outcome in cobalt-catalyzed ring-opening reactions of related heterocycles. nih.gov These models reveal that competing pathways can be suppressed by the geometric constraints of key metallacycle intermediates, allowing for the observed high selectivity. nih.gov The analysis of transition states is thus an invaluable tool for refining existing catalysts and designing new, more effective ones for asymmetric synthesis. researchgate.net

Influence of Catalysis on Mechanistic Divergence

The synthesis of chiral 3-arylcyclohexanones, including this compound, is a focal point in asymmetric synthesis due to the prevalence of this structural motif in natural products and pharmaceuticals. The choice of catalyst is paramount, as it not only governs the reaction's efficiency and stereoselectivity but can also fundamentally alter the reaction mechanism, leading to completely different products from the same set of precursors. This phenomenon, known as mechanistic divergence, is a powerful tool in synthetic chemistry, allowing for programmable access to diverse molecular architectures. The influence of the catalyst is most profoundly observed when comparing transition-metal catalysis and organocatalysis in the context of conjugate additions to cyclohexenone precursors.

The archetypal method for synthesizing 3-arylcyclohexanones is the asymmetric 1,4-conjugate addition of an arylboronic acid to cyclohexen-2-one. This reaction is frequently catalyzed by transition-metal complexes, particularly those of rhodium. In a typical rhodium-catalyzed cycle, the active Rh(I) species undergoes oxidative addition with the arylboronic acid, followed by insertion of the cyclohexenone double bond into the rhodium-aryl bond. Subsequent hydrolysis releases the 3-arylcyclohexanone product and regenerates the catalyst. The stereochemical outcome is dictated by the chiral ligand coordinated to the rhodium center, which creates a chiral environment around the metal, guiding the facial selectivity of the enone's approach. The mechanism proceeds via the formation of a rhodium enolate intermediate, ensuring exclusive 1,4-addition (β-functionalization). The selection of the chiral ligand, solvent, and base is critical for achieving high yields and enantioselectivities.

A representative optimization of this rhodium-catalyzed pathway for the conjugate addition of a generic p-tolylboronic acid to a cyclohexenone analogue demonstrates how reaction parameters influence the outcome within a single mechanistic manifold.

| Entry | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | [Rh(acac)(C2H4)2] / (S)-BINAP | Toluene | 100 | 85 | 90 |

| 2 | [Rh(acac)(C2H4)2] / (S)-BINAP | Dioxane/H2O | 100 | 94 | 96 |

| 3 | [Rh(acac)(C2H4)2] / (R)-BINAP | Dioxane/H2O | 100 | 93 | 95 (R) |

| 4 | [RhCl(cod)]2 / (S)-BINAP | Dioxane/H2O | 80 | 78 | 92 |

| 5 | [Rh(acac)(C2H4)2] / (S)-Tol-BINAP | Dioxane/H2O | 100 | 95 | 97 |

In stark contrast, organocatalysis offers an entirely different mechanistic pathway for the functionalization of cyclohexenone precursors, leading to products that are inaccessible through the standard transition-metal-catalyzed 1,4-addition. When a chiral primary amine is used as the catalyst, it condenses with the cyclohexenone to form a dienamine intermediate. This dienamine alters the inherent reactivity of the enone system. Instead of the β-carbon being the primary nucleophilic site (as in an enolate), the γ-carbon becomes nucleophilic. This activation mode allows for a vinylogous Michael addition, where a Michael acceptor reacts at the γ-position of the original enone.

This catalytic approach results in a mechanistic divergence where, instead of the expected 1,4-adduct, a 1,6-adduct (γ-functionalized product) is formed exclusively. The reaction between a β-substituted cyclohexenone and a nitroalkene, for instance, can be directed to the γ-position with high fidelity, creating two new stereocenters. The stereoselectivity is controlled by the chiral primary amine catalyst, which shields one face of the dienamine intermediate.

The following table illustrates typical results for an organocatalyzed vinylogous Michael addition, showcasing the catalyst's ability to completely redirect the reaction pathway.

| Entry | Catalyst | Michael Acceptor | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | Cinchona-derived primary amine A | trans-β-Nitrostyrene | Toluene | 85 | >20:1 | 95 |

| 2 | Cinchona-derived primary amine B | trans-β-Nitrostyrene | CHCl3 | 90 | >20:1 | 99 |

| 3 | Simple primary amine | trans-β-Nitrostyrene | Toluene | 70 | 5:1 | - (racemic) |

| 4 | Cinchona-derived primary amine B | Nitro-1-propene | CHCl3 | 88 | 15:1 | 97 |

| 5 | Cinchona-derived primary amine B | trans-α-Cyanocinnamate | DCM | 75 | 10:1 | 92 |

The fundamental difference between these two catalytic systems exemplifies mechanistic divergence. The rhodium catalyst activates the arylboronic acid and facilitates its addition to the β-position of the enone through a metal enolate, a mechanism that preserves the core cyclohexanone structure with a new substituent at the 3-position. Conversely, the primary amine organocatalyst activates the cyclohexenone itself, transforming it into a dienamine nucleophile that reacts at the γ-position, leading to a completely different constitutional isomer. This catalyst-steered divergence allows for the selective synthesis of either β- or γ-functionalized cyclohexanone derivatives from similar starting materials, simply by choosing the appropriate catalyst. This control over reaction pathways is a testament to the power of modern catalytic methods in directing chemical reactivity and complexity.

Reactivity and Chemical Transformations of R 3 Naphthalen 1 Yl Cyclohexanone

Derivatization Reactions at the Cyclohexanone (B45756) Carbonyl Group

The carbonyl group of (R)-3-(naphthalen-1-yl)cyclohexanone is a primary site for a variety of chemical modifications, including reductions, oxidations, and nucleophilic additions. These reactions can proceed with varying degrees of stereoselectivity, influenced by the steric hindrance and electronic effects of the bulky naphthyl group.

One significant transformation is the Baeyer–Villiger oxidation. In a study on the asymmetric Baeyer–Villiger oxidation of 3-substituted cyclohexanones, various 3-aryl derivatives were successfully converted into their corresponding lactones. rsc.orgrsc.org This reaction, often catalyzed by enzymes or chiral metal complexes, involves the insertion of an oxygen atom adjacent to the carbonyl group. For this compound, this would theoretically yield two possible regioisomeric lactones. The regioselectivity of this oxidation is a critical aspect, with the migratory aptitude of the adjacent carbon atoms dictating the major product. researchgate.net

Furthermore, the carbonyl group can undergo standard nucleophilic addition reactions. For instance, aldol (B89426) reactions with various aldehydes can be performed. The stereochemical outcome of such reactions is of particular interest, as the pre-existing chiral center can direct the formation of new stereocenters. researchgate.net Similarly, reactions with organometallic reagents, such as Grignard or organolithium compounds, would lead to the formation of tertiary alcohols. The facial selectivity of the nucleophilic attack on the carbonyl carbon is influenced by the conformational preference of the cyclohexanone ring, which is in turn affected by the bulky naphthyl substituent.

Reduction of the carbonyl group to a hydroxyl group can be achieved using various reducing agents. The stereoselectivity of this reduction is a key consideration, as it can lead to the formation of diastereomeric cyclohexanols. The choice of reducing agent and reaction conditions can influence the ratio of the resulting diastereomers.

The table below summarizes potential derivatization reactions at the carbonyl group:

| Reaction Type | Reagents/Conditions | Expected Product(s) | Key Considerations |

| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA), chiral catalysts | Regioisomeric lactones | Regioselectivity and enantioselectivity rsc.orgrsc.org |

| Aldol Addition | Aldehydes, base or acid catalyst | β-Hydroxy ketones | Diastereoselectivity |

| Grignard Reaction | RMgX | Tertiary alcohols | Diastereoselectivity |

| Reduction | NaBH4, LiAlH4 | Diastereomeric secondary alcohols | Diastereoselectivity |

| Wittig Reaction | Phosphonium ylides | Alkenes | Formation of a new C=C bond |

| Ketalization | Diols, acid catalyst | Ketal-protected cyclohexanone | Protection of the carbonyl group |

Transformations Involving the Naphthyl Substituent

Additionally, the naphthyl group can participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, if it is appropriately functionalized (e.g., with a halide). These reactions would allow for the formation of new carbon-carbon or carbon-heteroatom bonds, further diversifying the molecular structure.

Stereospecific Transformations and Retention/Inversion of Configuration

Stereospecific reactions are those in which different stereoisomers of the starting material react to give different stereoisomers of the product. masterorganicchemistry.comwikipedia.org In the context of this compound, transformations that proceed with either retention or inversion of the configuration at the C3 stereocenter are of significant interest for the synthesis of enantiomerically pure compounds.

For instance, in a nucleophilic substitution reaction at a position alpha to the carbonyl group (after enolate formation), the stereochemical outcome (retention or inversion) would depend on the reaction mechanism. An S\N2-type reaction would typically proceed with inversion of configuration, while reactions involving neighboring group participation might lead to retention of configuration.

The stereochemical integrity of the C3 center is crucial when this molecule is used as a chiral building block. Reactions that proceed with high stereospecificity are essential to transfer the existing chirality to the newly formed molecule.

Application as a Chiral Building Block in Complex Molecule Synthesis

The enantiomerically pure nature of this compound makes it a valuable chiral building block for the synthesis of more complex molecules, particularly those with specific stereochemical requirements. Its rigid structure and defined stereochemistry can be exploited to control the formation of new chiral centers and to construct intricate molecular architectures.

Construction of Polycyclic and Spirocyclic Systems

The cyclohexanone framework of this compound can serve as a scaffold for the construction of polycyclic and spirocyclic systems. beilstein-journals.orgresearchgate.netrsc.orgmun.canih.gov For example, intramolecular cyclization reactions can be designed to form new rings fused to the existing cyclohexanone ring. Robinson annulation, a classic method for forming a six-membered ring, could potentially be employed by first forming an enolate and then reacting it with a suitable Michael acceptor.

The synthesis of spirocyclic compounds, which contain two rings connected by a single common atom, can also be envisioned. nih.govresearchgate.netnih.govmdpi.comrsc.org This could be achieved through reactions that form a new ring system originating from one of the carbon atoms of the cyclohexanone ring. For instance, an intramolecular alkylation or a rearrangement reaction could lead to the formation of a spirocyclic ketone.

Synthesis of Axially Chiral Compounds

Axially chiral compounds, which possess a chiral axis rather than a chiral center, are an important class of molecules in asymmetric catalysis and materials science. chemistryviews.orgresearchgate.netresearchgate.net this compound can serve as a precursor for the synthesis of axially chiral biaryls. By introducing a substituent at the 2-position of the naphthyl ring, rotation around the C-C bond connecting the naphthyl and cyclohexyl groups can become restricted, leading to atropisomerism.

The synthesis could involve a cross-coupling reaction to introduce a bulky group at the ortho-position of the naphthyl ring. Subsequent modification of the cyclohexanone ring could then lead to the desired axially chiral product. The existing stereocenter in the starting material can influence the stereochemical outcome of the newly formed chiral axis.

Stereoselective Introduction of Additional Stereogenic Centers

A key application of this compound as a chiral building block is in the stereoselective introduction of new stereogenic centers. The existing chiral center at C3 can act as a chiral auxiliary, directing the approach of reagents to one face of the molecule over the other. wikipedia.org

For example, the enolate of this compound can be formed and then reacted with an electrophile. The bulky naphthyl group would be expected to block one face of the enolate, leading to a diastereoselective alkylation or aldol reaction. The newly introduced substituent would have a specific stereochemical relationship with the naphthyl group.

Similarly, conjugate addition reactions to an α,β-unsaturated derivative of this compound could also proceed with high diastereoselectivity. The chiral environment created by the naphthyl group would control the direction of the incoming nucleophile. Through these stereoselective reactions, complex molecules with multiple, well-defined stereocenters can be synthesized. masterorganicchemistry.com

Development of Novel Chiral Ligands and Auxiliaries Based on the this compound Scaffold

The quest for novel chiral ligands and auxiliaries is a perpetual endeavor in asymmetric synthesis, as the efficacy of a stereoselective transformation is often dictated by the nature of the chiral controller. The rigid, conformationally well-defined structure of cyclic compounds makes them attractive scaffolds for the design of such molecules. The "this compound" framework, with its predefined stereocenter at the C3 position and the bulky, aromatic naphthalene (B1677914) moiety, presents a promising yet largely unexplored platform for the development of new chiral ligands and auxiliaries. The inherent chirality and the steric bulk of the naphthalenyl group can be exploited to induce stereoselectivity in a variety of chemical transformations.

The development of chiral ligands and auxiliaries from the this compound scaffold can be envisioned through several synthetic strategies that capitalize on the reactivity of the cyclohexanone ring. These strategies primarily involve chemical modifications at the carbonyl group and the adjacent α-positions.

Modification of the Carbonyl Group:

The ketone functionality is a versatile handle for the introduction of new stereocenters and functional groups. Diastereoselective reduction of the carbonyl group can lead to the corresponding cyclohexanol (B46403) derivatives. The stereochemical outcome of this reduction is influenced by the existing chiral center at C3, potentially leading to a preponderance of one diastereomer. The resulting hydroxyl group can then serve as a coordination site in a chiral ligand or as a handle for attaching the auxiliary to a substrate.